molecular formula C15H23NO4S B3825896 2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine

Cat. No.: B3825896
M. Wt: 313.4 g/mol
InChI Key: VWODROABRPDUOF-UHFFFAOYSA-N
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Description

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine is a complex organic compound that combines the structural features of a benzoyl group, a cyclohexane ring, a sulfonic acid group, and an N-methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine typically involves multiple steps. One common approach is to start with cyclohexanone, which undergoes a Friedel-Crafts acylation with benzoyl chloride to form 2-benzoylcyclohexanone. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group. Finally, the N-methylmethanamine moiety is introduced through a nucleophilic substitution reaction with methylamine under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The ketone group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoyl group can yield benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the sulfonic acid group can form ionic bonds with positively charged residues. The N-methylmethanamine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the benzoyl and sulfonic acid groups allows for diverse chemical reactivity, while the N-methylmethanamine moiety enhances solubility and biological activity.

Properties

IUPAC Name

2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S.C2H7N/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18(15,16)17;1-3-2/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16,17);3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWODROABRPDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1CCC(C(C1)C(=O)C2=CC=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
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2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
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2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
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2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
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2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine
Reactant of Route 6
2-benzoylcyclohexane-1-sulfonic acid;N-methylmethanamine

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